molecular formula C9H7ClN2O B12301349 4-Chloro-2-methylquinazolin-6-ol

4-Chloro-2-methylquinazolin-6-ol

Cat. No.: B12301349
M. Wt: 194.62 g/mol
InChI Key: QAIWQDJICUROGF-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylquinazolin-6-ol typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of 2-amino-5-chlorobenzamide with acetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylquinazolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield different substituted quinazolines.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities and different pharmacological properties.

Scientific Research Applications

4-Chloro-2-methylquinazolin-6-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylquinazolin-6-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or interference with cellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylquinazolin-4-ol
  • 2-Methylquinazolin-4-ol
  • 4-Chloro-2-methylquinolin-6-ol

Uniqueness

4-Chloro-2-methylquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-methylquinazolin-6-ol

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(13)4-7(8)9(10)12-5/h2-4,13H,1H3

InChI Key

QAIWQDJICUROGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=N1)Cl

Origin of Product

United States

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